2,2-Dimethyl-2,3-dihydrobenzofuran-6-ol 2,2-Dimethyl-2,3-dihydrobenzofuran-6-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14048697
InChI: InChI=1S/C10H12O2/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5,11H,6H2,1-2H3
SMILES:
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol

2,2-Dimethyl-2,3-dihydrobenzofuran-6-ol

CAS No.:

Cat. No.: VC14048697

Molecular Formula: C10H12O2

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-2,3-dihydrobenzofuran-6-ol -

Specification

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
IUPAC Name 2,2-dimethyl-3H-1-benzofuran-6-ol
Standard InChI InChI=1S/C10H12O2/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5,11H,6H2,1-2H3
Standard InChI Key AHKYFZWOFLMVRA-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=C(O1)C=C(C=C2)O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a 2,3-dihydrobenzofuran scaffold, where the furan ring is partially saturated. The C-2 position is substituted with two methyl groups, while the C-6 position bears a hydroxyl group. This arrangement creates a sterically hindered environment, influencing reactivity and intermolecular interactions . The presence of the hydroxyl group enhances polarity, enabling participation in hydrogen bonding, while the methyl groups contribute to hydrophobic character .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight164.20 g/mol
SolubilityPolar solvents (e.g., DMSO)
Boiling PointNot reported
Melting PointNot reported

The absence of reported melting and boiling points underscores the need for further experimental characterization.

Synthesis Methods

Cyclization of Phenolic Precursors

A common synthesis route involves the cyclization of phenolic precursors with alkylating agents under reflux conditions. For example, resorcinol derivatives can undergo Friedel-Crafts acylation followed by cyclization to yield the dihydrobenzofuran core . This method typically employs acidic catalysts and requires precise temperature control to optimize yields (40–70%) .

Solvent- and Metal-Free Approaches

Recent advancements emphasize green chemistry. A 2023 study demonstrated the synthesis of dihydrobenzofuran derivatives using an I2/DMSO\text{I}_2/\text{DMSO} catalytic system without solvents or metals . This approach achieved yields up to 99% for structurally analogous compounds, suggesting potential applicability to 2,2-dimethyl-2,3-dihydrobenzofuran-6-ol .

Resolution of Racemic Mixtures

Enantiopure synthesis remains challenging due to the compound’s stereogenic centers. Charrier and Bertrand (2011) developed a resolution method involving silylation of racemic mixtures followed by transesterification with (R)(R)-pentolactone, enabling separation of anti-diastereoisomers . This technique could be adapted for producing enantiomerically pure forms of the compound .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

The hydroxyl group at C-6 is susceptible to oxidation. Potassium permanganate (KMnO4\text{KMnO}_4) can oxidize it to a ketone, while sodium borohydride (NaBH4\text{NaBH}_4) reduces it to a secondary alcohol. Methyl groups at C-2 stabilize the ring system against ring-opening reactions.

Substitution Reactions

Electrophilic aromatic substitution occurs at the C-4 and C-5 positions of the benzene ring. Halogenation with Cl2\text{Cl}_2 or Br2\text{Br}_2 in the presence of Lewis acids yields chloro- or bromo-derivatives, which are intermediates for further functionalization.

Applications in Medicinal Chemistry

Drug Development

The compound’s scaffold is a promising pharmacophore for designing MAO-B inhibitors and anti-inflammatory agents . Derivatives with modified substituents at C-6 could enhance bioavailability and target specificity.

Material Science

Hydrophobic methyl groups make the compound a candidate for polymer cross-linking agents or hydrophobic coatings .

Future Directions and Research Opportunities

  • Stereoselective Synthesis: Developing asymmetric catalysis methods to produce enantiopure forms .

  • Biological Screening: Expanding in vitro and in vivo studies to validate MAO-B inhibition and antioxidant claims .

  • Derivatization Libraries: Synthesizing analogs with varied substituents to explore structure-activity relationships .

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